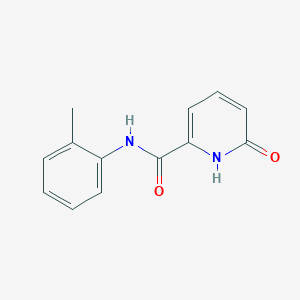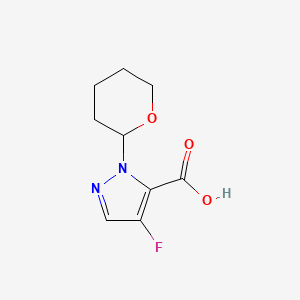
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H11FN2O3. It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a pyrazole ring, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized through cyclization reactions involving suitable diols or other precursors.
Coupling Reactions: The final step involves coupling the pyrazole and tetrahydropyran moieties under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which may have therapeutic implications.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific diseases or conditions.
Mecanismo De Acción
The mechanism of action of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Fluoro-2-pyran-2-yl-pyrazole-3-carboxylic acid: Lacks the tetrahydropyran ring, which may affect its chemical properties and biological activities.
2-Tetrahydropyran-2-yl-pyrazole-3-carboxylic acid: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11FN2O3 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
4-fluoro-2-(oxan-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11FN2O3/c10-6-5-11-12(8(6)9(13)14)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,13,14) |
Clave InChI |
YNNZLLXYUBEYBG-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C(=C(C=N2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)

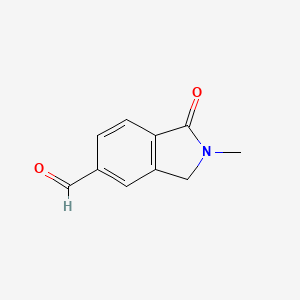
![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
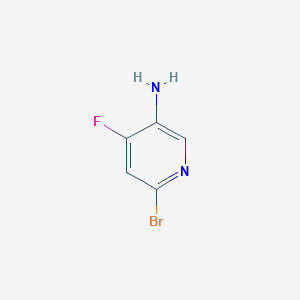
![4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B13908333.png)
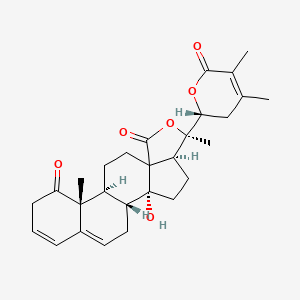

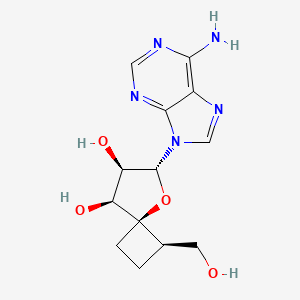
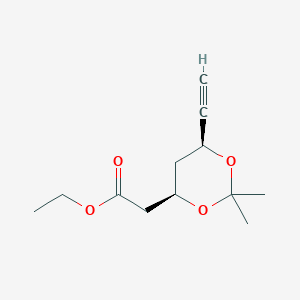
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)
